3-(1-((4-Ethoxy-3-methylphenyl)sulfonyl)pyrrolidin-3-yl)thiazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 3-(1-((4-Ethoxy-3-methylphenyl)sulfonyl)pyrrolidin-3-yl)thiazolidine-2,4-dione involves multiple steps, including the construction of the pyrrolidine ring and the thiazolidine-2,4-dione moiety . The synthetic routes typically involve:
Ring Construction: The pyrrolidine ring can be constructed from different cyclic or acyclic precursors, often through cyclization reactions.
Functionalization: Preformed pyrrolidine rings can be functionalized to introduce the sulfonyl and ethoxy groups.
Thiazolidine-2,4-dione Formation: The thiazolidine-2,4-dione moiety is synthesized through reactions involving sulfur and nitrogen-containing reagents.
Industrial production methods may involve optimizing these synthetic routes to improve yield, purity, and cost-effectiveness .
Chemical Reactions Analysis
3-(1-((4-Ethoxy-3-methylphenyl)sulfonyl)pyrrolidin-3-yl)thiazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl or ethoxy groups are replaced by other functional groups.
Common reagents and conditions used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines) . Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
3-(1-((4-Ethoxy-3-methylphenyl)sulfonyl)pyrrolidin-3-yl)thiazolidine-2,4-dione has a wide range of scientific research applications, including:
Chemistry: It serves as a versatile scaffold for the development of new bioactive molecules.
Biology: The compound is used in studies investigating the biological activity of pyrrolidine and thiazolidine derivatives.
Industry: The compound is used in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(1-((4-Ethoxy-3-methylphenyl)sulfonyl)pyrrolidin-3-yl)thiazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. For example, it may act as a blocker of potassium channels, altering the electrical activity of cells and tissues. This modulation can lead to various physiological effects, such as the regulation of insulin secretion and smooth muscle contraction.
Comparison with Similar Compounds
3-(1-((4-Ethoxy-3-methylphenyl)sulfonyl)pyrrolidin-3-yl)thiazolidine-2,4-dione can be compared with other similar compounds, such as:
1-[(4-ethoxy-3-methylphenyl)sulfonyl]-3-piperidinecarboxamide:
Pyrrolidine Derivatives: Compounds like pyrrolizines and pyrrolidine-2,5-diones share the pyrrolidine ring structure and exhibit similar biological activities.
Thiazolidine Derivatives: Thiazolidine-2,4-dione derivatives are known for their diverse therapeutic and pharmaceutical activities.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
3-[1-(4-ethoxy-3-methylphenyl)sulfonylpyrrolidin-3-yl]-1,3-thiazolidine-2,4-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O5S2/c1-3-23-14-5-4-13(8-11(14)2)25(21,22)17-7-6-12(9-17)18-15(19)10-24-16(18)20/h4-5,8,12H,3,6-7,9-10H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXCHIXKVRFJRNV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)N2CCC(C2)N3C(=O)CSC3=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O5S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.